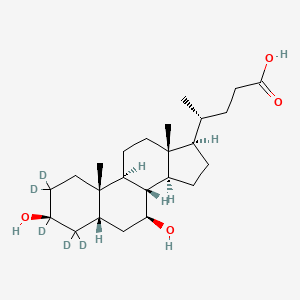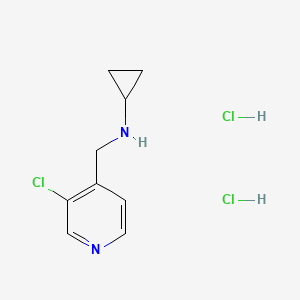
(3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 343.4 g/mol and a melting point of 150 °C. This compound has been extensively studied for its ability to act as a reagent for the synthesis of various compounds, its mechanism of action, and its biochemical and physiological effects.
Vorbereitungsmethoden
The synthesis of (3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride involves several steps. One common method includes the reaction of 3-chloropyridine with cyclopropylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
(3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Condensation: It is used in the synthesis of Schiff bases through condensation reactions with aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
(3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various compounds, including Schiff bases and iron (III) complexes.
Biology: The compound is involved in the formation of diiron (III) complexes used as catalysts for selective hydroxylation of alkanes.
Industry: The compound is utilized in the synthesis of zinc (II) complexes that act as pre-catalysts for polylactide synthesis, contributing to advancements in polymer chemistry.
Wirkmechanismus
The mechanism of action of (3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride involves its interaction with various molecular targets and pathways. For instance, it forms complexes with iron (III) that exhibit photocytotoxic properties, generating reactive oxygen species upon exposure to light. These reactive oxygen species can cause damage to cellular components, making the compound relevant in cancer research.
Vergleich Mit ähnlichen Verbindungen
(3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride can be compared with similar compounds such as:
(3-Chloropyridin-4-yl)methanamine dihydrochloride: This compound has a similar structure but lacks the cyclopropyl group, which may affect its reactivity and applications.
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
The unique structure of this compound, particularly the presence of the cyclopropyl group, contributes to its distinct reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C9H13Cl3N2 |
|---|---|
Molekulargewicht |
255.6 g/mol |
IUPAC-Name |
N-[(3-chloropyridin-4-yl)methyl]cyclopropanamine;dihydrochloride |
InChI |
InChI=1S/C9H11ClN2.2ClH/c10-9-6-11-4-3-7(9)5-12-8-1-2-8;;/h3-4,6,8,12H,1-2,5H2;2*1H |
InChI-Schlüssel |
VGDQYNNSELZBHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NCC2=C(C=NC=C2)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


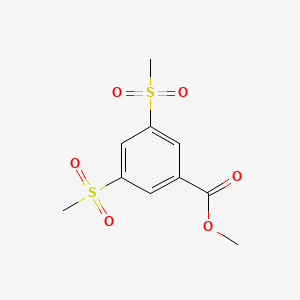
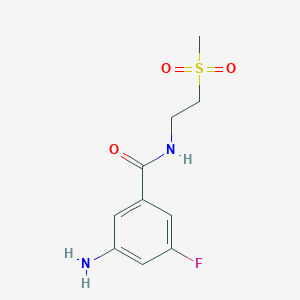
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13722681.png)
![[3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)
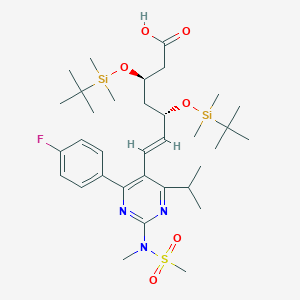
![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)
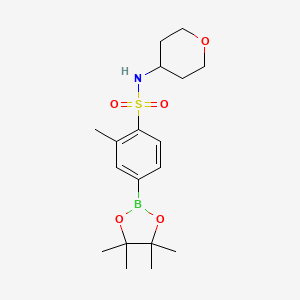
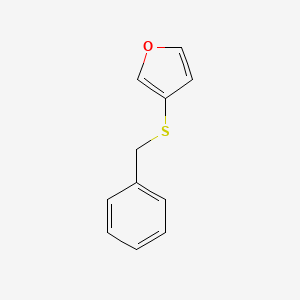
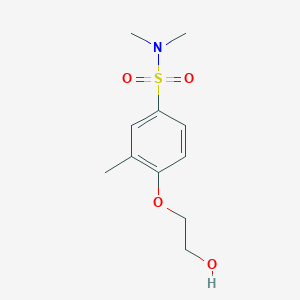
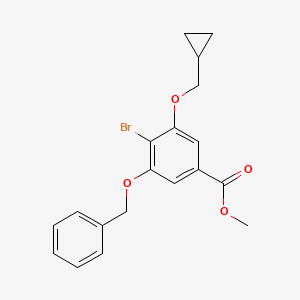
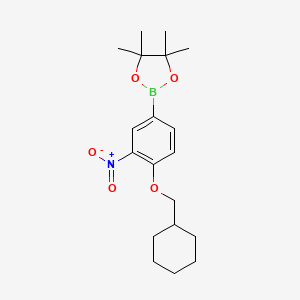
![(NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B13722753.png)
![3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)
